

Hydrolysis and Degradation of β -Propiolactone in Aqueous Solutions: A Technical Guide

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Compound of Interest

Compound Name: *Propiolactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and degradation of β -**propiolactone** (BPL) in aqueous environments. Due to its high reactivity, β -**propiolactone** is a potent sterilizing and inactivating agent, but its hazardous nature necessitates a thorough understanding of its degradation profile to ensure the safety of biological products such as vaccines. This document outlines the degradation pathways, kinetics, and influential factors, supported by quantitative data and detailed experimental protocols.

Core Concepts of β -Propiolactone Hydrolysis

β -**Propiolactone**, a four-membered lactone, is highly susceptible to nucleophilic attack due to the significant strain in its ring structure[1]. In aqueous solutions, the primary reaction is hydrolysis, where water acts as a nucleophile, leading to the opening of the lactone ring.

The principal degradation product of β -**propiolactone** in water is 3-hydroxypropionic acid, a non-toxic compound[1][2][3][4][5]. This reaction is a key aspect of its use in the manufacturing of vaccines and other biological products, as the complete hydrolysis of residual β -**propiolactone** is crucial for product safety[5][6]. The hydrolysis process is self-limiting, meaning no neutralizing agent is required to stop the reaction[4][7].

The rate of hydrolysis is significantly influenced by environmental factors such as pH, temperature, and the presence of other nucleophiles or buffer components[1][4][6].

Quantitative Analysis of β -Propiolactone Hydrolysis

The degradation kinetics of β -**propiolactone** have been studied under various conditions. The following tables summarize the key quantitative data on its hydrolysis.

Table 1: Half-Life of β -**Propiolactone** in Water

Temperature (°C)	Half-Life (minutes)	Reference
25	225	[1]
25	210 (approx.)	[4]
37	24 to 32	[6]

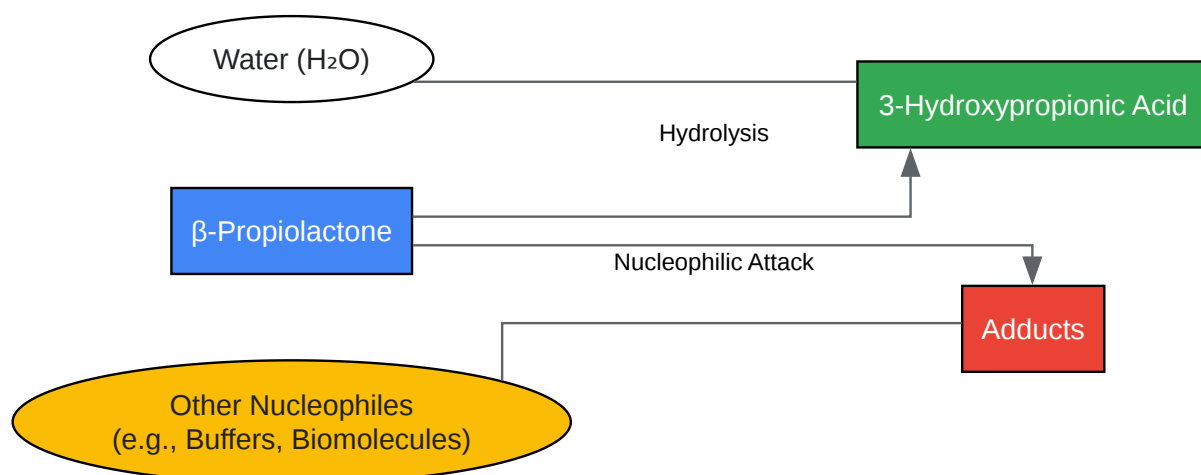
Table 2: Influence of pH and Temperature on β -**Propiolactone** Half-Life[6]

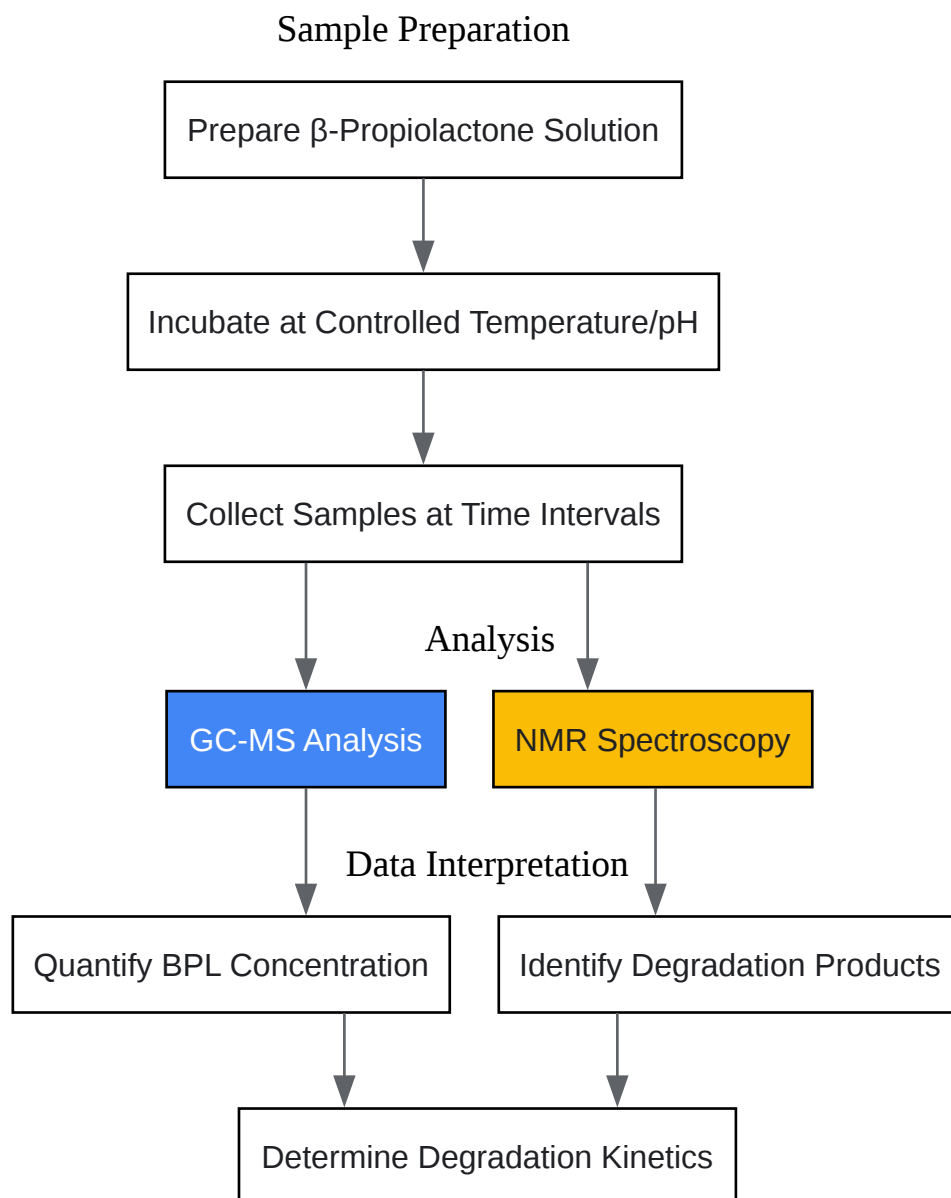
Temperature (°C)	pH 4 (hours)	pH 7 (hours)	pH 9 (minutes)
5	36	13	90
25	5	1.5	10
37	2.5	0.75	4-5

Degradation Pathway and Byproducts

The primary degradation pathway for β -**propiolactone** in water is the formation of 3-hydroxypropionic acid. However, in buffered solutions or in the presence of other nucleophiles, additional reactions can occur. For instance, in a citrate buffer, citrate adducts can be formed alongside 3-hydroxypropionic acid[1]. Similarly, in the presence of biological materials, β -**propiolactone** can react with amino acids (like cysteine, methionine, and histidine), and nucleic acids (at N7 of guanine and N1 of adenine)[5][8][9].

Signaling Pathway Diagram





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